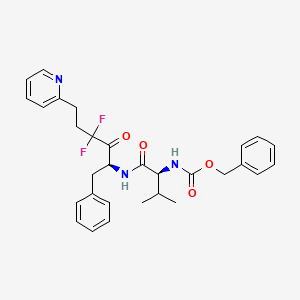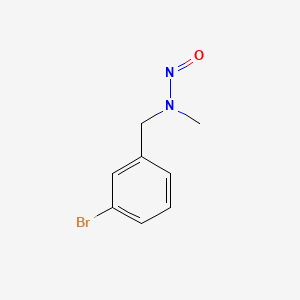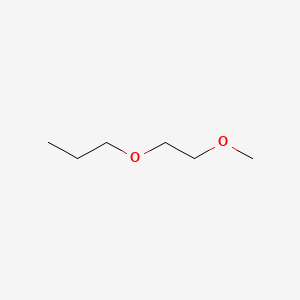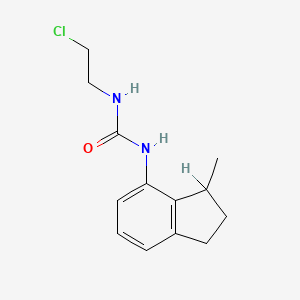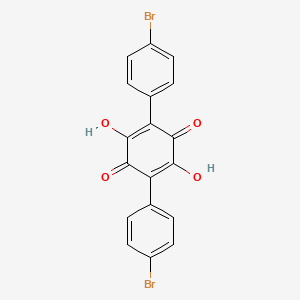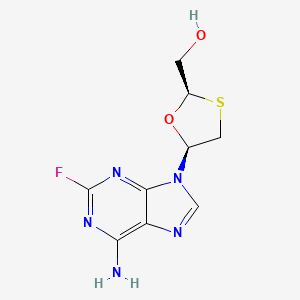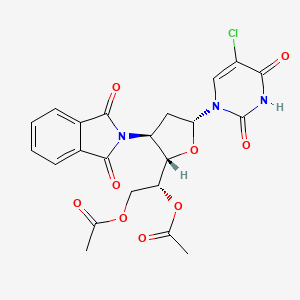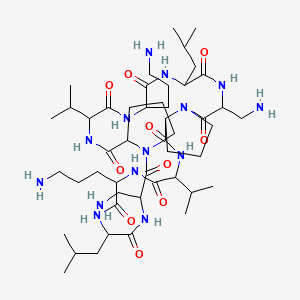
4,4'-Dpa-gramicidin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dpa-gramicidin S: is a synthetic analog of gramicidin S, a well-known cyclic decapeptide antibiotic. This compound is characterized by the substitution of D-phenylalanine residues with D-diaminopropionic acid residues at the 4,4’ positions. This modification enhances its antimicrobial activity against certain Gram-negative bacteria, making it a valuable compound in the field of antibiotic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dpa-gramicidin S involves the stepwise elongation of the peptide chain using Boc-amino acid active esters and successive trifluoroacetic acid treatments. The process begins with the protection of β,γ-diamino acids, followed by their incorporation into the peptide chain. The final product is obtained through hydrogenolysis to remove protective groups .
Industrial Production Methods: These methods allow for the efficient production of cyclic peptides with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dpa-gramicidin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide esters and acyl fluorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include modified analogs of 4,4’-Dpa-gramicidin S with enhanced or altered antimicrobial properties .
Applications De Recherche Scientifique
4,4’-Dpa-gramicidin S has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationships of cyclic peptides.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: 4,4’-Dpa-gramicidin S is explored for its potential use in treating infections caused by Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 4,4’-Dpa-gramicidin S involves its interaction with bacterial cell membranes. The compound inserts itself into the lipid bilayer, forming channels that disrupt the membrane’s integrity. This leads to the loss of intracellular solutes, dissipation of the transmembrane potential, inhibition of respiration, reduction in ATP pools, and inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Gramicidin S: The parent compound, known for its antimicrobial activity against Gram-positive bacteria.
Gramicidin D: Another analog with similar antimicrobial properties but different amino acid composition.
Temporin L: A membranotropic peptide with antimicrobial activity, but less effective than 4,4’-Dpa-gramicidin S.
Uniqueness: 4,4’-Dpa-gramicidin S is unique due to its enhanced activity against Gram-negative bacteria, which is not commonly observed in other gramicidin analogs. This makes it a promising candidate for developing new antibiotics targeting resistant bacterial strains .
Propriétés
Numéro CAS |
87647-91-4 |
|---|---|
Formule moléculaire |
C48H86N14O10 |
Poids moléculaire |
1019.3 g/mol |
Nom IUPAC |
3,21-bis(aminomethyl)-9,27-bis(3-aminopropyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H86N14O10/c1-25(2)21-31-41(65)57-33(23-51)47(71)61-19-11-15-35(61)43(67)60-38(28(7)8)46(70)54-30(14-10-18-50)40(64)56-32(22-26(3)4)42(66)58-34(24-52)48(72)62-20-12-16-36(62)44(68)59-37(27(5)6)45(69)53-29(13-9-17-49)39(63)55-31/h25-38H,9-24,49-52H2,1-8H3,(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,65)(H,58,66)(H,59,68)(H,60,67) |
Clé InChI |
IXGZZCOPHBFCLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CN)CC(C)C)CCCN)C(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


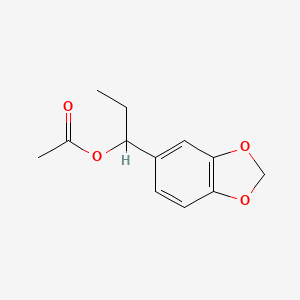
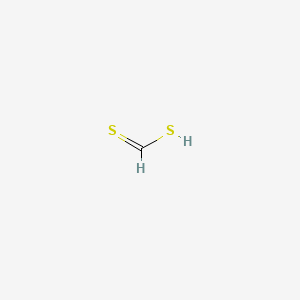
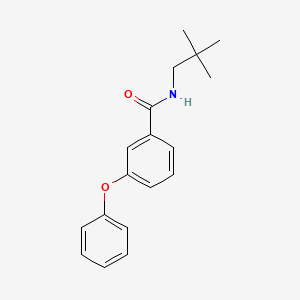
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
